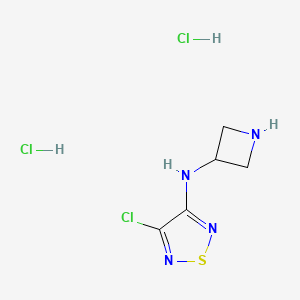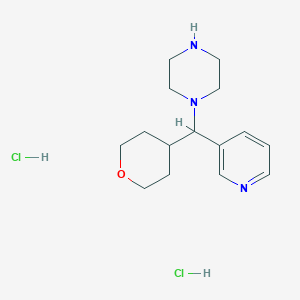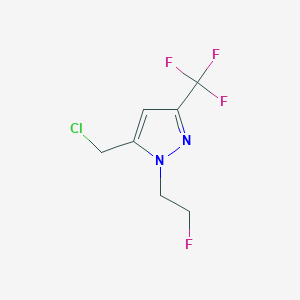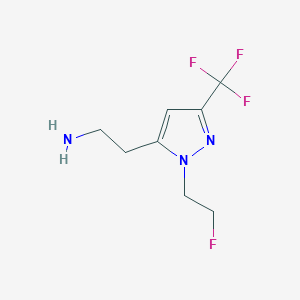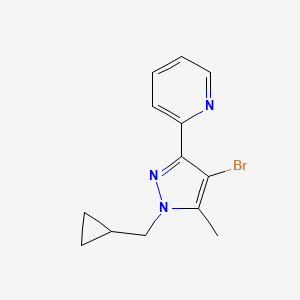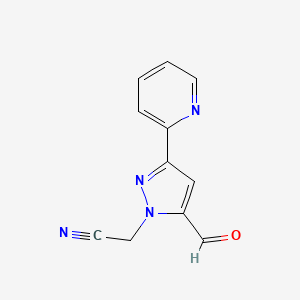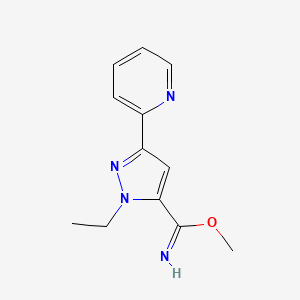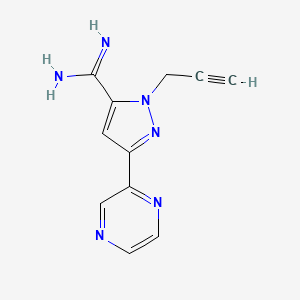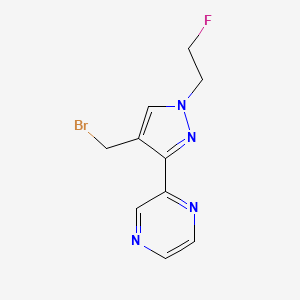
4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Descripción general
Descripción
4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine is a useful research compound. Its molecular formula is C13H20N4 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Properties
- Synthesis and Evaluation : A study synthesized a series of new 4-piperazinopyrimidines and evaluated them for various pharmacological properties, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic activities. Two compounds from this series were selected for clinical investigations due to their powerful antiemetic activity (Mattioda et al., 1975).
Antiproliferative Effects on Cancer Cells
- In Vitro Anticancer Activity : Another study focused on synthesizing and evaluating the antiproliferative effect of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines. Some compounds in this series demonstrated significant anticancer activities (Mallesha et al., 2012).
Novel Compound Synthesis
- Heterocyclic Synthesis : Research also includes the synthesis of novel N-cycloalkanes, morpholine, piperazines, and other derivatives incorporating a pyrimidine moiety, achieved through intramolecular cyclization processes. These synthesized compounds have potential applications in various fields, including medicinal chemistry (Ho & Suen, 2013).
Anti-Inflammatory and Analgesic Agents
- Synthesis for Therapeutic Applications : A study synthesized novel compounds derived from visnaginone and khellinone, exploring their potential as anti-inflammatory and analgesic agents. These compounds were tested for their COX inhibitory activities, showing promising results (Abu‐Hashem et al., 2020).
DNA Interactions
- Binding to DNA : Research on unfused tricyclic aromatic intercalators, including compounds with terminal piperazino groups, revealed significant interactions with DNA, either through intercalation or groove complex formation. This has implications for understanding the mechanism of anticancer drug action (Wilson et al., 1990).
Serotonin Receptor Antagonists
- Neuropharmacology Research : The synthesis of piperazin-1-yl substituted unfused heterobiaryls as ligands for the 5-HT7 receptors was undertaken to understand the structural features affecting binding affinity. These compounds have implications in neuropharmacology and could contribute to the development of new therapeutic agents (Strekowski et al., 2016).
Mecanismo De Acción
Target of Action
For instance, some pyrimidine derivatives are known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Mode of Action
The mode of action of pyrimidine derivatives can vary greatly depending on their specific chemical structure. Some pyrimidine derivatives work by inhibiting the action of certain enzymes, thereby disrupting specific biochemical pathways .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways. For instance, some pyrimidine derivatives have been found to inhibit CDKs, thereby affecting the cell cycle .
Result of Action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Some pyrimidine derivatives, for example, can induce apoptosis (programmed cell death) in tumor cells .
Análisis Bioquímico
Biochemical Properties
4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5), which are crucial in cell cycle regulation and energy homeostasis . The nature of these interactions involves binding to the active sites of these enzymes, thereby inhibiting their activity and affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it induces apoptosis in tumor cells by inhibiting CDK4 and ARK5, leading to cell cycle arrest and programmed cell death . Additionally, it affects gene expression by altering the transcriptional activity of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of CDK4 and ARK5, inhibiting their kinase activity . This inhibition leads to the disruption of cell cycle progression and energy metabolism, ultimately resulting in cell death. Furthermore, it may also influence gene expression by modulating transcription factors and other regulatory proteins.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects by inhibiting tumor growth and inducing apoptosis . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is actively transported across cell membranes and accumulates in specific tissues, including the liver and kidneys . The compound’s localization and accumulation are influenced by its interactions with efflux transporters and binding proteins, which affect its therapeutic efficacy and potential toxicity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects on gene expression and cellular metabolism . Targeting signals and post-translational modifications may influence its localization and activity, thereby affecting its overall therapeutic potential.
Propiedades
IUPAC Name |
4-(cyclopropylmethyl)-2-methyl-6-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c1-10-15-12(8-11-2-3-11)9-13(16-10)17-6-4-14-5-7-17/h9,11,14H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUNKLSXMIXYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCNCC2)CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


